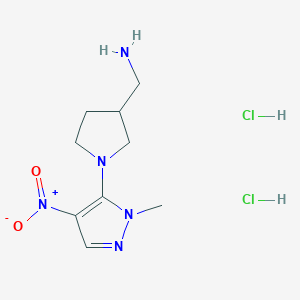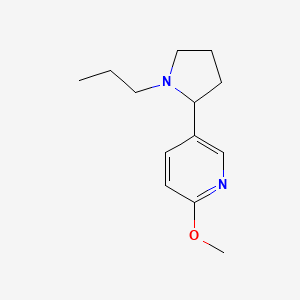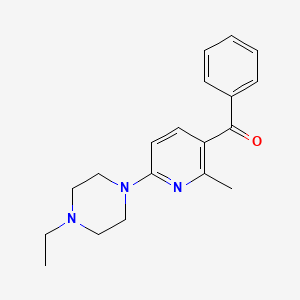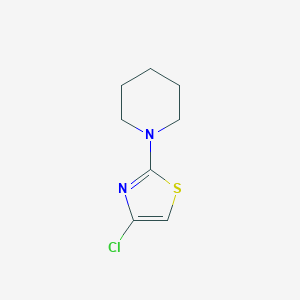
4-Chloro-2-(piperidin-1-YL)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(piperidin-1-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-1-yl)thiazole typically involves the reaction of 4-chlorothiazole with piperidine. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, which then reacts with the 4-chlorothiazole to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-2-(piperidin-1-yl)thiazole or 4-thio-2-(piperidin-1-yl)thiazole.
Oxidation Products: Oxidation can yield this compound sulfoxide or sulfone.
Reduction Products: Reduction can produce 4-chloro-2-(piperidin-1-yl)dihydrothiazole.
科学的研究の応用
4-Chloro-2-(piperidin-1-yl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)thiazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-Chloro-2-(morpholin-4-yl)thiazole: Contains a morpholine ring instead of a piperidine ring, which can influence its pharmacokinetic properties.
4-Chloro-2-(pyrrolidin-1-yl)thiazole: Contains a pyrrolidine ring, which can alter its binding interactions with biological targets.
Uniqueness
4-Chloro-2-(piperidin-1-yl)thiazole is unique due to the presence of both the chlorine substituent and the piperidine ring. The chlorine atom can participate in various substitution reactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity for specific biological targets .
特性
分子式 |
C8H11ClN2S |
|---|---|
分子量 |
202.71 g/mol |
IUPAC名 |
4-chloro-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 |
InChIキー |
UZPNADZDGCKGHV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


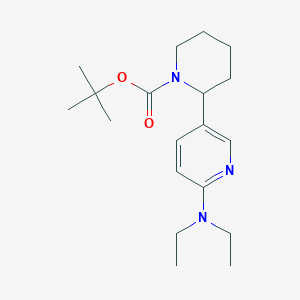
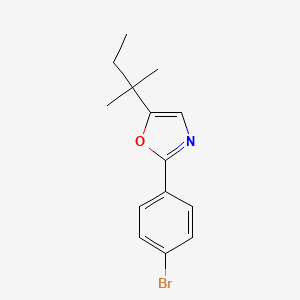
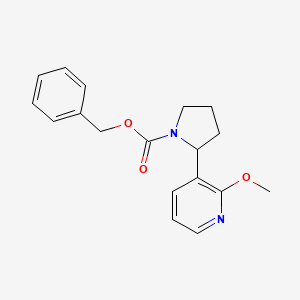
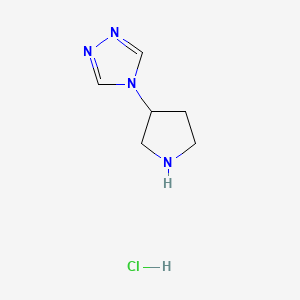
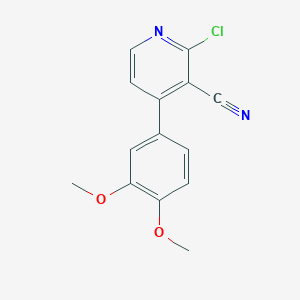

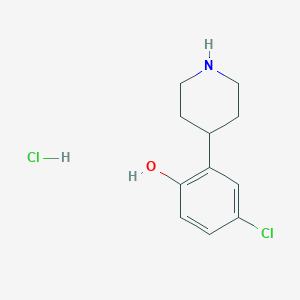
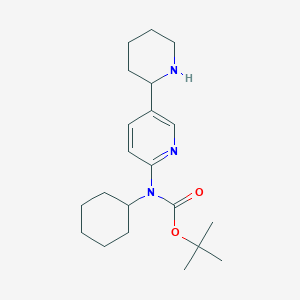
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)

